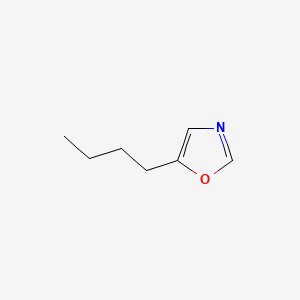

5-Butyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-3-4-7-5-8-6-9-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDQDMRCRULNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592385 | |

| Record name | 5-Butyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77311-06-9 | |

| Record name | 5-Butyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77311-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Butyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 5 Butyl 1,3 Oxazole and Its Derivatives

Established Strategies for 1,3-Oxazole Core Construction

Classic and contemporary methods provide a diverse toolkit for the synthesis of the 1,3-oxazole ring. These reactions often involve the formation of key carbon-oxygen and carbon-nitrogen bonds through cyclization processes.

Van Leusen Oxazole (B20620) Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgalchempharmtech.com This reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of the tosyl group yields the oxazole ring. wikipedia.orgyoutube.com Specifically for the synthesis of 5-butyl-1,3-oxazole (B6237594), valeraldehyde (B50692) would be the required starting material to react with TosMIC.

The mechanism involves the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring. organic-chemistry.orgmdpi.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or a resin-supported base, to facilitate the initial deprotonation of TosMIC. mdpi.com

Adaptations and Modifications:

One-Pot Procedures: Researchers have developed one-pot adaptations of the Van Leusen synthesis. For instance, a method using an ionic liquid as the solvent allows for the synthesis of 4,5-disubstituted oxazoles from TosMIC, an aldehyde, and an aliphatic halide in a single step with high yields. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the Van Leusen reaction, leading to the efficient synthesis of 5-aryl-1,3-oxazoles. nih.gov

In Situ Aldehyde Generation: A modified protocol allows for the use of substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides as starting materials. These are converted to the corresponding aldehydes in situ, which then react with TosMIC to form the oxazole. mdpi.com

Aqueous Conditions: An efficient protocol has been developed using triethylamine (B128534) and β-cyclodextrin in water, demonstrating the versatility of the Van Leusen reaction in environmentally benign solvents. mdpi.com

Table 1: Examples of Van Leusen Oxazole Synthesis Adaptations

| Starting Materials | Catalyst/Conditions | Product | Key Feature | Reference |

| Aldehydes, TosMIC | K2CO3, Methanol | 5-Substituted oxazoles | Standard Conditions | mdpi.com |

| Aldehydes, TosMIC, Aliphatic Halides | Ionic Liquid | 4,5-Disubstituted oxazoles | One-pot, high yield | mdpi.com |

| Aldehydes, TosMIC | Microwave Irradiation, Methanol | 5-Aryl-1,3-oxazoles | Rapid, efficient | nih.gov |

| (Het)aryl methyl alcohols, TosMIC | T3P®–DMSO or DMSO, aq. alc. KOH | 5-(Het)aryl oxazoles | In situ aldehyde generation | mdpi.com |

| Aldehydes, TosMIC | Et3N, β-cyclodextrin, Water | 5-Substituted oxazoles | Aqueous, green chemistry | mdpi.com |

Bredereck Reaction in 1,3-Oxazole Formation

The Bredereck reaction is another classical method for synthesizing oxazoles, which involves the reaction of α-haloketones with formamide (B127407) or other amides. alchempharmtech.comijpsonline.comthepharmajournal.com This method is particularly useful for preparing 2,4-disubstituted oxazoles. ijpsonline.com An improvement on this method utilizes α-hydroxyketones as starting materials. ijpsonline.com For the synthesis of a 5-butyl substituted oxazole derivative using this approach, a suitably substituted α-haloketone or α-hydroxyketone would be required. The reaction proceeds through the formation of an intermediate which then cyclizes and dehydrates to form the oxazole ring. While effective, yields can sometimes be moderate due to the potential for side reactions. vulcanchem.com

Cornforth Synthesis and Modern Refinements

The Cornforth synthesis is a well-established route to oxazoles, particularly 2-substituted 1,3-oxazole-4-carboxylates. orgsyn.org The classic approach involves a multi-step sequence starting from materials like glycine (B1666218) ethyl ester hydrochloride. capes.gov.brresearchgate.net The key step is the cyclodehydration of an N-acylamino ketone intermediate.

A related thermal rearrangement, the Cornforth rearrangement, involves the rearrangement of a 4-acyloxazole where the acyl substituent and the group at the C5 position exchange places. wikipedia.org This reaction proceeds through a nitrile ylide intermediate. wikipedia.org

Modern Refinements: While the classic Cornforth synthesis can be lengthy, modern variations have improved its utility. For instance, selective functionalization of the methyl group of 4-methoxycarbonyl-2-methyl-1,3-oxazole (prepared by the Cornforth method) can lead to 2,4-disubstituted oxazoles that are not directly accessible through the original route. orgsyn.org The development of methods for direct C-H functionalization of the oxazole ring provides an alternative to building the ring with all substituents in place from the start. capes.gov.br

Cycloisomerization Reactions for Substituted Oxazoles

Cycloisomerization reactions provide a direct and atom-economical route to substituted oxazoles from readily available starting materials like propargylic amides. clockss.orgresearchgate.net These reactions are often catalyzed by transition metals or Brønsted acids. clockss.orgacs.org The general principle involves the intramolecular cyclization of the propargylic amide to form the oxazole ring.

For the synthesis of this compound, a propargylic amide with a butyl group at the appropriate position would be the necessary precursor. The reaction conditions can be tuned to favor the formation of the desired oxazole isomer.

Catalysts and Conditions:

Brønsted Acids: p-Toluenesulfonic acid monohydrate (PTSA) has been shown to be an effective bifunctional catalyst for a one-pot propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides to form substituted oxazoles. researchgate.netacs.org

Transition Metals: Gold and zinc catalysts have also been employed for the cycloisomerization of propargylic amides. clockss.orgorganic-chemistry.org For example, Zn(OTf)2 can catalyze the cyclization of propargyl alcohols with amides to yield oxazoles. organic-chemistry.org Gold catalysts, such as AuBr3, can promote the cycloisomerization of propargylic amides, and the presence of a trimethylsilyl (B98337) group on the alkyne can be important for this step. clockss.org

Table 2: Catalysts for Cycloisomerization to Oxazoles

| Catalyst | Substrate | Product | Key Feature | Reference |

| p-Toluenesulfonic acid monohydrate (PTSA) | Propargylic alcohols and amides | Substituted oxazoles | One-pot, bifunctional catalyst | researchgate.netacs.org |

| Zn(OTf)2 | Propargylic alcohols and amides | Substituted oxazoles | Mild conditions | organic-chemistry.org |

| AuBr3/AgOTf | 3-Trimethylsilylpropargylic alcohol and amides | Substituted oxazoles | Requires silyl (B83357) group for cycloisomerization | clockss.org |

Oxidative Cyclization Methodologies

Oxidative cyclization methods represent a powerful strategy for constructing the oxazole ring, often from precursors that are readily assembled. These methods typically involve the formation of the heterocyclic ring with a concurrent oxidation step.

One such approach involves the copper(II)-catalyzed oxidative cyclization of enamides. organic-chemistry.org This reaction proceeds via vinylic C-H bond functionalization at room temperature and can be used to synthesize a variety of 2,5-disubstituted oxazoles. organic-chemistry.org For the synthesis of a 5-butyl substituted derivative, an enamide with a butyl group at the appropriate position would be the required starting material.

Other oxidative cyclization methods include:

Iodine-Mediated Cyclization: An iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes provides a practical route to 2,5-disubstituted oxazoles. organic-chemistry.org A t-BuOOH/I2-mediated domino oxidative cyclization from readily available starting materials also yields polysubstituted oxazoles under mild, transition-metal-free conditions. organic-chemistry.org

Photoredox Catalysis: A sustainable method for preparing substituted oxazoles involves a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, avoiding the use of transition-metal catalysts and peroxides. organic-chemistry.org

Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium, Copper, Nickel)

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the oxazole ring is no exception. Catalysts based on palladium, copper, and nickel have been employed in various strategies to form substituted oxazoles.

Palladium: Palladium catalysts are effective for the direct arylation and alkenylation of pre-formed oxazole rings, allowing for the introduction of substituents at specific positions. organic-chemistry.org For example, Pd(PPh3)4 can catalyze the reaction of oxazoles with bromoalkenes. organic-chemistry.org Palladium has also been used in the coupling of N-propargylamides with aryl iodides, which is followed by an in situ cyclization to form 2,5-disubstituted oxazoles. organic-chemistry.org

Copper: Copper catalysts are versatile in oxazole synthesis. They are used in the oxidative cyclization of enamides, as mentioned previously. organic-chemistry.org Copper(II) nitrate (B79036) in the presence of iodine can facilitate the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org Furthermore, copper-catalyzed amidation of vinyl halides followed by intramolecular cyclization is a modular approach to highly substituted oxazoles. informahealthcare.com

Nickel: Nickel catalysts, particularly with specific phosphine (B1218219) ligands, have been developed for the C2 arylation of oxazoles with aryl chlorides and other phenol (B47542) derivatives. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium (Pd(PPh3)4) | Direct Alkenylation | Oxazoles, Bromoalkenes | Substituted Oxazoles | organic-chemistry.org |

| Palladium (Pd2(dba)3) | Coupling/Cyclization | N-propargylamides, Aryl iodides | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Copper (Cu(II)) | Oxidative Cyclization | Enamides | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Copper (Cu(NO3)2/I2) | Multi-component reaction | Arylacetylenes, α-Amino acids | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Nickel (Ni(II) with phosphine ligand) | C2 Arylation | Oxazoles, Aryl chlorides | 2-Aryl Oxazoles | organic-chemistry.org |

Halogen-Mediated Cyclization Reactions (e.g., Iodine)

Halogen-mediated reactions, particularly those involving iodine, serve as effective methods for the synthesis of oxazoles. These reactions often proceed through a tandem oxidative cyclization mechanism. For instance, a one-pot synthesis of polysubstituted oxazoles can be achieved from β-acylamino ketones using an iodine catalyst. organic-chemistry.org In this process, the reaction's selectivity toward producing oxazoles over oxazolines can be controlled by the choice of base. organic-chemistry.org

Another iodine-catalyzed approach involves the reaction of α-bromoketones with benzylamine (B48309) derivatives. The system using I2/K2CO3 in DMF has been shown to efficiently promote the formation of 2,5-diaryl oxazoles, 2,4,5-trisubstituted oxazoles, and 5-alkyl/alkenyl oxazoles. researchgate.net This method leverages the in situ generation of intermediates that undergo cyclization to form the stable aromatic oxazole ring. researchgate.net Furthermore, iodine has been utilized in combination with an oxidant like tert-butyl hydroperoxide (TBHP) to facilitate domino oxidative cyclization reactions, providing access to various oxazole derivatives from readily available starting materials under mild conditions. acs.orgtandfonline.com An efficient synthesis of 2,5-disubstituted oxazoles also involves an iodine-catalyzed decarboxylative domino reaction starting from aryl methyl ketones and α-amino acids. acs.org

Table 1: Overview of Iodine-Mediated Oxazole Synthesis

| Starting Materials | Reagents | Product Type | Reference |

| β-Acylamino ketones | I₂, Base | Oxazoles/Oxazolines | organic-chemistry.org |

| α-Bromoketones, Benzylamines | I₂, K₂CO₃, DMF | 2,4,5-Trisubstituted oxazoles | researchgate.net |

| Ketones, Enamides, etc. | I₂, t-BuOOH | Polysubstituted oxazoles | acs.orgtandfonline.com |

| Aryl methyl ketones, α-Amino acids | I₂ | 2-Alkyl-5-aryl-oxazoles | acs.org |

Targeted Synthetic Approaches to this compound and its Functionalized Analogs

The synthesis of specifically substituted oxazoles, such as this compound and its analogs, requires regioselective control. Various targeted methods have been developed to introduce desired functional groups at specific positions on the oxazole ring.

A modified and mild approach for synthesizing 5-substituted-2-N-aryl-1,3-oxazole derivatives has been developed. tandfonline.comresearchgate.net This method employs the reaction of alpha-azido ketones with isothiocyanates in the presence of polymer-supported triphenylphosphine (B44618) (poly-TPP). tandfonline.comresearchgate.net The use of poly-TPP is crucial as it facilitates the in-situ generation of a key iminophosphorane intermediate at room temperature, which then undergoes cyclization. tandfonline.comresearchgate.net This strategy offers significant advantages over previous methods that required harsher conditions and tedious chromatographic separation to remove triphenylphosphine oxide by-products. tandfonline.com The polymer-supported reagent simplifies the purification process, making it a more efficient route for producing these pharmacologically relevant compounds, which can be further modified, for example, by converting an ester functionality into various amides under microwave irradiation. tandfonline.comresearchgate.net

Table 2: Synthesis of 5-Substituted-2-N-aryl-1,3-oxazoles

| Reactant 1 | Reactant 2 | Key Reagent | Conditions | Advantage | Reference |

| Alpha-azido ketones | Isothiocyanates | Polymer-supported triphenylphosphine (poly-TPP) | Room Temperature / Microwave | Mild conditions, simplified purification | tandfonline.comresearchgate.net |

The regioselective synthesis of 5-alkyl-1,3-oxazoles can be accomplished through several established methods. The van Leusen oxazole synthesis is a notable example, reacting aldehydes with tosylmethyl isocyanide (TosMIC) in a basic medium to produce 5-substituted oxazoles. ijpsonline.com This reaction proceeds via the formation of an oxazoline intermediate, which then eliminates the tosyl group to yield the aromatic oxazole. ijpsonline.com

Another powerful, regioselective method is the copper-catalyzed reaction between α-diazoketones and nitriles. researchgate.netbiolmolchem.com This process involves the formation of a nitrilium ion intermediate, which is then trapped intramolecularly by the keto group to form the 2,4,5-trisubstituted oxazole ring. researchgate.net This approach is efficient for both alkyl and aryl nitriles. researchgate.net Additionally, gold-catalyzed reactions of α-alkynylamides or alkynoates with nitriles provide a regioselective route to polysubstituted oxazoles under mild conditions, avoiding the need for hazardous α-diazo ketones. d-nb.info

The synthesis of 5-tert-butyl-1,3-oxazole-4-carboxylic acid (C₈H₁₁NO₃) can be achieved through a multi-step sequence. synquestlabs.comsigmaaldrich.com One reported method involves the reaction of pivalamide (B147659) with ethyl bromopyruvate. sci-hub.se This initial step forms the corresponding ester derivative. Subsequent alkaline hydrolysis of the ester group then yields the target carboxylic acid, 5-tert-butyl-1,3-oxazole-4-carboxylic acid. sci-hub.se This approach provides a direct route to this specific functionalized oxazole building block. sci-hub.se

Table 3: Synthesis of 5-tert-butyl-1,3-oxazole-4-carboxylic acid

| Step | Reactants | Product | Reference |

| 1 | Pivalamide, Ethyl bromopyruvate | Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate | sci-hub.se |

| 2 | Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate | Alkaline Hydrolysis (e.g., NaOH) | 5-tert-butyl-1,3-oxazole-4-carboxylic acid |

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate, a key intermediate, can be synthesized through various methods, including electrochemical approaches. guidechem.com One such method involves the electrosynthesis from a β-diketone derivative, specifically ethyl pivaloylacetate, and benzylamine in an undivided cell using a nickel cathode and a graphite (B72142) anode. The reaction is performed in DMF with NH₄I as the electrolyte at room temperature. This electrochemical process provides a direct route to the polysubstituted oxazole ester under mild conditions. The resulting product, ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate, demonstrates the formation of the desired 5-tert-butyl and 4-ethoxycarbonyl substitution pattern on the oxazole ring.

The introduction of a halogen atom onto the oxazole ring at a specific position requires regiocontrolled synthesis. A general and effective approach for the synthesis of bromooxazoles, including 2-, 4-, and 5-bromo isomers, involves direct regiocontrolled lithiation followed by quenching with an electrophilic bromine source. sci-hub.se This methodology has been successfully applied to a variety of alkyl- and aryl-substituted oxazoles on a multigram scale. sci-hub.se For instance, to synthesize a 2-bromo-5-alkyl oxazole like 2-bromo-5-(tert-butyl)oxazole, the corresponding 5-tert-butyloxazole is first prepared. This precursor then undergoes lithiation and subsequent bromination to yield the target compound. sci-hub.se While this specific study focused on synthesizing 2- and 5-bromooxazoles, the principle of direct lithiation followed by halogenation is a versatile strategy that can be adapted to target other positions, such as the 4-position, by selecting the appropriate starting oxazole and directing groups. sci-hub.se

Introduction of Chloromethyl Substituents (e.g., 5-tert-butyl-2-(chloromethyl)-1,3-oxazole)

The introduction of a chloromethyl group onto the oxazole ring provides a reactive handle for further functionalization. A common strategy for synthesizing compounds like 2-(chloromethyl)-5-methyl-1,3-oxazole (B3152250) involves the Robinson-Gabriel synthesis, which utilizes the cyclization of α-acylamino ketones or aldehydes with a dehydrating agent such as phosphorus oxychloride. smolecule.com Another approach is the Van Leusen reaction, a one-pot synthesis that employs tosylmethyl isocyanide (TosMIC), aliphatic halides, and aldehydes. smolecule.com

A specific process for creating α-chlorinated derivatives of 2-alkyl-2-oxazolines involves reacting the corresponding 2-alkyl-2-oxazoline with a t-alkyl hypochlorite (B82951) in the liquid phase. For instance, 2-(chloromethyl)-2-oxazoline has been synthesized in high yield by reacting 2-methyl-2-oxazoline (B73545) with t-butyl hypochlorite. google.com This method offers a direct route to chloromethylated oxazoline precursors, which can potentially be converted to the corresponding oxazoles.

| Precursor | Reagent | Product | Synthesis Method |

| α-acylamino ketone/aldehyde | Phosphorus oxychloride | 2-(chloromethyl)-5-methyl-1,3-oxazole | Robinson-Gabriel Synthesis smolecule.com |

| Aldehyde, aliphatic halide | Tosylmethyl isocyanide (TosMIC) | Substituted oxazole | Van Leusen Reaction smolecule.com |

| 2-methyl-2-oxazoline | t-butyl hypochlorite | 2-(chloromethyl)-2-oxazoline | Direct Chlorination google.com |

Synthesis of Aminated and Cyano-Substituted Oxazoles (e.g., 5-amino-4-cyano-1,3-oxazoles)

The synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles has been described, and their subsequent participation in Friedländer-type reactions to produce tacrine (B349632) analogues has been explored. researchgate.net These compounds can also serve as precursors for other heterocyclic systems. For example, 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles have been synthesized from 2-R-5-amino-1,3-oxazole-4-carbonitriles through a [3+2] cycloaddition with trimethylsilyl azide, catalyzed by dibutyltin (B87310) oxide. scilit.com

A distinct route to novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides involves the use of 4-(N,N-dialkylsulfamoyl)benzamides as starting materials to generate N-(2,2-dichloro-1-acrylonitrile)benzamides, which then undergo heterocyclization. researchgate.net This multi-step process begins with the conversion of p-aminobenzoic acid to 4-(chlorosulfonyl)benzoic acid, followed by reactions to build the necessary precursors for the final oxazole ring formation. researchgate.net

| Starting Material | Key Intermediate | Final Product |

| 2-R-5-amino-1,3-oxazole-4-carbonitriles | - | 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles scilit.com |

| 4-(N,N-dialkylsulfamoyl)benzamides | N-(2,2-dichloro-1-acrylonitrile)benzamides | 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides researchgate.net |

Synthesis of N-Acyl-α-amino Ketone and 1,3-Oxazole Derivatives from Natural Amino Acid Precursors

Natural amino acids provide a chiral pool for the synthesis of various oxazole derivatives. For instance, new derivatives of 1,3-oxazole have been synthesized starting from L-valine. mdpi.com The process involves the N-acylation of the amino acid, followed by intramolecular cyclodehydration to form a 1,3-oxazol-5(4H)-one intermediate. mdpi.com This intermediate can then be used to generate N-acyl-α-amino ketones. mdpi.comnih.gov

Similarly, phenylalanine has been used as a precursor to synthesize N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino acyl chlorides, N-acyl-α-amino ketones, and ultimately 2,4,5-trisubstituted 1,3-oxazoles. farmaciajournal.comrevistadechimie.ro The synthesis of N-acyl-α-amino ketones is often achieved through the Friedel-Crafts aminoacylation of aromatic compounds with precursors like N-acyl-α-amino acids or 1,3-oxazol-5(4H)-ones, using a Lewis acid catalyst. nih.gov The subsequent cyclization of these ketones, often via the Robinson-Gabriel synthesis using a dehydrating agent like phosphoryl trichloride, yields the desired 1,3-oxazole. revistadechimie.ro

| Amino Acid Precursor | Key Intermediates | Final Product Class |

| L-Valine | N-acyl-L-valine, 1,3-oxazol-5(4H)-one | N-acyl-α-amino ketones, 1,3-oxazoles mdpi.comnih.gov |

| Phenylalanine | N-acyl phenylalanine, 1,3-oxazol-5(4H)-one, N-acyl-α-amino ketone | 2,4,5-trisubstituted 1,3-oxazoles farmaciajournal.comrevistadechimie.ro |

Synthesis of Arylsulfonyl-Substituted 1,3-Oxazoles

A variety of arylsulfonyl-substituted 1,3-oxazoles have been synthesized and investigated for their biological activities. chemistryviews.org One synthetic route starts with N-(2,2-dichloro-1-(arylsulfonyl)vinyl)amides. chemistryviews.org These precursors can be reacted with sodium sulfide (B99878) and alkyl halides to form 4-arylsulfonyl-5-alkylthiooxazoles, which are then oxidized to the corresponding 5-sulfinyl or 5-sulfonyl derivatives. chemistryviews.org Alternatively, reaction with arenethiols followed by cyclization and oxidation yields 4,5-bis(arylsulfonyl)oxazoles. chemistryviews.orgresearchgate.net

Another approach involves starting with methyl 2-(benzoylamino)-3,3-dichloroacrylate, which can be converted to methyl 5-mercapto-2-phenyl-1,3-oxazole-4-carboxylate. bioorganica.com.ua Subsequent alkylation and oxidation steps lead to the formation of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. bioorganica.com.ua

| Starting Material | Key Reaction Steps | Product Class |

| N-(2,2-dichloro-1-(arylsulfonyl)vinyl)amides | Reaction with sodium sulfide/alkyl halides, oxidation | 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles chemistryviews.org |

| N-(2,2-dichloro-1-(arylsulfonyl)vinyl)amides | Reaction with arenethiols, cyclization, oxidation | 4,5-bis(arylsulfonyl)-substituted 1,3-oxazoles chemistryviews.orgresearchgate.net |

| Methyl 2-(benzoylamino)-3,3-dichloroacrylate | Conversion to mercapto-oxazole, alkylation, oxidation | 5-sulfonyl-1,3-oxazole-4-carboxylates bioorganica.com.ua |

Advancements in Synthetic Protocols

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for the synthesis of oxazoles, moving away from classical, often harsh, reaction conditions.

Polymer-Supported Catalysis for Oxazole Synthesis

The use of polymer-supported reagents offers significant advantages in chemical synthesis, primarily in the ease of product isolation and catalyst recycling. tandfonline.comtandfonline.com Polymer-supported triphenylphosphine (poly-TPP) has been effectively used as a phosphine ligand to generate the key iminophosphorane intermediate necessary for oxazole synthesis at room temperature. tandfonline.comtandfonline.com This approach simplifies the purification process, as the polymer-bound by-products can be removed by simple filtration. tandfonline.com This methodology has been successfully applied to the synthesis of 5-substituted-2-N-aryl-1,3-oxazole derivatives. tandfonline.comtandfonline.com Furthermore, polymer-supported bis(oxazoline)-copper complexes have been developed as recoverable catalysts for reactions like cyclopropanation, demonstrating the versatility of polymer-supported systems in asymmetric synthesis. acs.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. asianpubs.org This technology has been successfully applied to various oxazole syntheses. For example, the one-pot synthesis of 5-substituted oxazoles and 4,5-disubstituted oxazolines from aryl aldehydes and tosylmethyl isocyanide (TosMIC) can be achieved rapidly under microwave irradiation. ijpsonline.comnih.gov The reaction conditions, such as the amount of base used, can selectively favor the formation of either the oxazole or the oxazoline. nih.gov

Microwave irradiation also promotes the efficient cyclocondensation of oximes and acyl chlorides to produce oxazoles. researchgate.net Other applications include the synthesis of azlactones from hippuric acid and aldehydes, and the preparation of azomethines of aryl oxazoles. asianpubs.orgijpsonline.com The use of microwave assistance makes these synthetic routes more time-saving and efficient. asianpubs.org

| Synthetic Target | Method | Key Features |

| 5-substituted-2-N-aryl-1,3-oxazoles | Polymer-supported triphenylphosphine | Room temperature reaction, easy purification tandfonline.comtandfonline.com |

| 5-substituted oxazoles | Microwave-assisted reaction of aryl aldehydes and TosMIC | Rapid, one-pot synthesis, selective ijpsonline.comnih.gov |

| Oxazoles | Microwave-promoted cyclocondensation of oximes and acyl chlorides | Rapid O,N-acylation–cyclodehydration cascade researchgate.net |

| Azomethines of aryl oxazoles | Microwave-assisted condensation | Time-saving, simple procedure asianpubs.org |

Application of Pressure Reactors for Reaction Time Reduction

The synthesis of 1,3-oxazoles, a critical heterocyclic motif in medicinal chemistry, has traditionally been hampered by long reaction times. researchgate.net A significant advancement in overcoming this limitation is the use of pressure reactors. Research has demonstrated that employing a pressure reactor for the Van Leusen reaction, a key method for forming the oxazole ring, can dramatically reduce reaction times from several hours to as little as 20 minutes. researchgate.netmdpi.com

This acceleration is achieved by heating the reaction mixture to elevated temperatures (e.g., 105 °C) under contained pressure, which increases molecular collisions and reaction rates. researchgate.net This technique has been successfully applied to synthesize a variety of 1,3-oxazole derivatives in moderate to good yields. researchgate.netmdpi.com The use of a pressure reactor not only improves temporal efficiency but also offers a simplistic and effective strategy for synthesizing complex oxazole structures. researchgate.net While there are no specific literature reports on using pressure reactors for the Van Leusen reaction before this work, the results confirm its compatibility and represent a significant improvement over existing methods. researchgate.netmdpi.com

Table 1: Comparison of Reaction Times for 1,3-Oxazole Synthesis

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Van Leusen | Hours | Varies | researchgate.net |

| Van Leusen in Pressure Reactor | 20 minutes | Moderate to Good | researchgate.netmdpi.com |

Green Chemistry Considerations in 1,3-Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,3-oxazoles to minimize environmental impact. ijpsonline.com These approaches focus on reducing hazardous waste, improving energy efficiency, and using renewable or less toxic materials. researchgate.net

Key green synthetic strategies for oxazole derivatives include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate reactions, often leading to higher yields, increased purity, and significantly reduced reaction times compared to conventional heating methods. mdpi.comresearchgate.net For instance, the synthesis of 2,4-disubstituted 1,3-oxazole analogues saw a reduction in reaction time to 10 minutes with a 97% yield, a marked improvement over conventional reflux. asianpubs.org

Ultrasonication: The use of ultrasound irradiation provides a mild reaction environment, shortens reaction times, and can lead to high yields of oxazole derivatives. ijpsonline.comijpsonline.com

Catalyst-Based and Solvent-Free Reactions: The development of efficient catalysts, including heterogeneous catalysts that can be easily recovered and recycled, is a cornerstone of green synthesis. organic-chemistry.org Performing reactions in a solvent-free medium or using environmentally benign solvents like water or ionic liquids further reduces the generation of toxic waste. ijpsonline.commdpi.com For example, a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin has been used to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aldehydes, where the base and byproducts are simply removed by filtration, yielding highly pure 5-aryloxazoles. organic-chemistry.org

These methodologies aim to create processes that are not only efficient and cost-effective but also scalable and safer. researchgate.net

Table 2: Overview of Green Chemistry Techniques in Oxazole Synthesis

| Technique | Advantages | Examples | Reference(s) |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction time, higher yields, energy efficiency. | Synthesis of 2,4-disubstituted oxazoles. | mdpi.comresearchgate.netasianpubs.org |

| Ultrasonication | Short reaction time, high yield, mild conditions. | Synthesis of 2-phenyloxazoline. | ijpsonline.comijpsonline.com |

| Use of Catalysts | High efficiency, recyclability (heterogeneous), reduced waste. | [Cu3(BTC)2], ion exchange resins. | ijpsonline.comorganic-chemistry.org |

| Solvent-Free/Green Solvents | Minimized toxic waste, easier purification. | Reactions using water or ionic liquids. | ijpsonline.commdpi.com |

Purification and Isolation Methodologies in this compound Synthesis

The final purity of synthesized this compound is critical, necessitating effective purification and isolation techniques. The choice of method depends on the physical properties of the target compound and the nature of impurities from the reaction mixture.

Commonly employed methodologies for purifying substituted oxazoles include:

Flash Column Chromatography: This is one of the most prevalent techniques for purifying oxazole derivatives. researchgate.netnih.gov After the reaction is complete and the solvent is removed under vacuum, the crude product is subjected to flash chromatography on a silica (B1680970) gel column. researchgate.netnih.gov A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the desired oxazole from byproducts and unreacted starting materials. researchgate.net

Extraction and Workup: Before chromatographic purification, a standard aqueous workup is often performed. This typically involves quenching the reaction, extracting the product into an organic solvent (like ether, dichloromethane, or ethyl acetate), drying the organic layer over an agent like MgSO₄ or Na₂SO₄, and then removing the solvent under reduced pressure. nih.govacs.orgmdpi.com

Recrystallization: For solid oxazole derivatives, recrystallization is an effective method for achieving high purity. nih.govtandfonline.com The crude solid is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. tandfonline.com

Filtration: In syntheses employing solid-supported reagents or catalysts, simple filtration is a key purification step. organic-chemistry.orgtandfonline.com For instance, after a reaction using a polymer-supported phosphine, the reaction mixture can be filtered through celite to remove the solid reagent and its byproducts before further purification or isolation. tandfonline.com

These methods can be used individually or in combination to isolate this compound and its derivatives with high purity. acs.orgnih.gov

Table 3: Common Purification Techniques for Substituted Oxazoles

| Purification Method | Description | Typical Application | Reference(s) |

|---|---|---|---|

| Flash Column Chromatography | Separation based on polarity using a silica gel column and a solvent system. | General purification of crude reaction mixtures. | researchgate.netnih.govnih.gov |

| Aqueous Workup & Extraction | Quenching the reaction followed by extraction with an organic solvent to remove water-soluble impurities. | Initial purification step post-reaction. | nih.govacs.orgmdpi.com |

| Recrystallization | Dissolving a solid in a hot solvent and cooling to form pure crystals. | Purification of solid oxazole products. | nih.govtandfonline.com |

| Filtration | Physical separation of solid impurities or reagents from a solution. | Removal of solid-supported catalysts or byproducts. | organic-chemistry.orgtandfonline.com |

Reactivity and Reaction Mechanisms of 5 Butyl 1,3 Oxazole Systems

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the oxazole (B20620) ring features a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. This configuration renders the ring electron-deficient, particularly at the C2, C4, and C5 positions, yet also capable of participating in reactions characteristic of electron-rich systems under certain conditions. pharmaguideline.com

Electrophilic aromatic substitution on the oxazole ring is generally challenging due to the ring's electron-deficient character and its propensity to protonate on the nitrogen atom under acidic conditions, which further deactivates the ring. pharmaguideline.com However, the reaction can proceed if the ring is substituted with electron-donating groups. chemeurope.comwikipedia.orgtandfonline.com The typical order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com

For 5-butyl-1,3-oxazole (B6237594) , the C5 position is already occupied. The butyl group is a weak electron-donating group, which slightly activates the ring towards electrophiles compared to an unsubstituted oxazole. In this case, electrophilic attack would be directed primarily to the C4 position, which is the most electron-rich carbon. pharmaguideline.comlibretexts.org While direct electrophilic substitution at the occupied C5 position is not feasible, the concept of regioselectivity is illustrated by considering where an electrophile would add to the parent ring. In an unsubstituted oxazole, the C5 and C4 positions are the most susceptible to attack due to stabilization of the cationic intermediate (arenium ion) by the adjacent oxygen atom. chemeurope.comlibretexts.orgcutm.ac.in

The C2 carbon of the oxazole ring is the most electron-deficient position, flanked by both the electronegative oxygen and nitrogen atoms. This makes it the primary site for nucleophilic attack. pharmaguideline.comcutm.ac.in Nucleophilic aromatic substitution (SNA_r) can occur at C2, provided a suitable leaving group is present at this position. chemeurope.comwikipedia.orgcutm.ac.in For example, a halogen atom at C2 can be readily displaced by various nucleophiles. pharmaguideline.comcutm.ac.in

In the context of this compound, if a derivative such as 2-chloro-5-butyl-1,3-oxazole were used, it would be susceptible to nucleophilic substitution at the C2 position. It is important to note that under harsh conditions, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than direct substitution. pharmaguideline.com

Regioselectivity of Electrophilic Aromatic Substitution (e.g., at C5)

Deprotonation and Lithiation of the Oxazole Ring System

Metallation, particularly lithiation, is a powerful tool in oxazole chemistry for creating carbon-carbon bonds and introducing functional groups.

The proton at the C2 position of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. tandfonline.com Consequently, treatment of an oxazole, such as this compound, with a strong base like n-butyllithium (n-BuLi) results in regioselective deprotonation at C2 to form a 2-lithiooxazole. wikipedia.orgpharmaguideline.com

A critical feature of these 2-lithiooxazole species is their existence in equilibrium with a ring-opened α-isocyanoenolate (also referred to as an isonitrile-enolate). wikipedia.orgcutm.ac.inresearchgate.net This equilibrium is temperature-dependent and represents a key mechanistic pathway in oxazole chemistry. The lithiated species can be trapped by electrophiles either in its cyclic form or its open-chain form, leading to a variety of synthetic outcomes. wikipedia.org

The carbanion generated at the C2 position (2-lithiooxazole) is a potent synthetic intermediate, effectively serving as an acyl anion equivalent. nih.govresearchgate.net These nucleophilic carbanions readily react with a wide range of electrophiles, allowing for the introduction of various substituents at the C2 position. uobabylon.edu.iq This methodology provides a general route to 2,5-disubstituted oxazoles. nih.gov

Below is a table summarizing the types of products that can be formed from the reaction of a 2-lithiooxazole, such as the one derived from this compound, with different electrophiles.

| Electrophile | Reagent Example | Product Type |

| Alkyl Halides | Methyl Iodide (CH₃I) | 2-Alkyl-oxazole |

| Aldehydes | Benzaldehyde (C₆H₅CHO) | 2-(Hydroxyalkyl)-oxazole |

| Ketones | Acetone ((CH₃)₂CO) | 2-(Hydroxyalkyl)-oxazole |

| Esters | Ethyl Acetate (CH₃COOEt) | 2-Acyl-oxazole |

| Carbon Dioxide | CO₂ | Oxazole-2-carboxylic acid |

| Silyl (B83357) Halides | Trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) | 2-Silyl-oxazole |

This table illustrates the general reactivity of 2-lithiooxazoles with common electrophiles.

Generation of 2-Lithiooxazoles and Ring-Opened Isonitrile-Enolate Equilibrium

Cycloaddition Chemistry of 1,3-Oxazoles

1,3-oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. chemeurope.comwikipedia.org This reactivity provides a powerful method for constructing other heterocyclic systems, particularly pyridines. wikipedia.orgcutm.ac.in The reaction involves the oxazole reacting with a dienophile, such as an alkene or alkyne.

The initial cycloaddition forms a bicyclic intermediate containing an oxygen bridge. wikipedia.org This intermediate is often unstable and undergoes a retro-Diels-Alder reaction or elimination of a small molecule (like water or nitrile) to yield a new aromatic ring. wikipedia.org For example, the reaction of an oxazole with an alkene can lead to the formation of a pyridine (B92270) derivative after loss of water. This is a key aspect of the Robinson-Gabriel synthesis and related transformations. chemeurope.com

For this compound, the butyl group at C5 would influence the electronics and sterics of the cycloaddition, potentially affecting reaction rates and the regioselectivity of the addition with unsymmetrical dienophiles. The electron-donating nature of the butyl group can increase the HOMO energy of the oxazole diene system, potentially facilitating the reaction with electron-deficient dienophiles. acs.org

Diels-Alder Reactions as a Route to Pyridines

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, is a key reaction of oxazoles, including this compound, for the synthesis of pyridine derivatives. wikipedia.orgsemanticscholar.org In this pericyclic reaction, the oxazole acts as a diene, reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct. wikipedia.orgquora.com This initial adduct is often unstable and readily undergoes a retro-Diels-Alder reaction, losing a molecule of water or another small molecule to aromatize into a substituted pyridine. wikipedia.orgresearchgate.net

The reactivity of the oxazole in Diels-Alder reactions is enhanced by the presence of electron-donating groups on the ring. pharmaguideline.com For this compound, the butyl group at the C5 position acts as an electron-donating group, thereby facilitating the reaction. The reaction is also promoted by the use of Lewis or Brønsted acids, which activate the oxazole by coordinating to the nitrogen atom. nih.govresearchgate.net This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the oxazole, making it more susceptible to attack by the highest occupied molecular orbital (HOMO) of the dienophile. nih.gov

| Dienophile | Resulting Product Type | Reference |

| Alkenes | Pyridines | wikipedia.org |

| Alkynes | Furans | researchgate.net |

| Maleic anhydride | Pyridoxine derivatives | researchgate.net |

| Diethyl maleate | Pyridoxine derivatives | researchgate.net |

| Diethyl fumarate | Pyridoxine derivatives | researchgate.net |

| Fumaronitrile | Pyridoxine derivatives | researchgate.net |

Rearrangement Reactions

The halogen dance isomerization is a base-induced migration of a halogen atom around a heterocyclic ring. nih.gov This reaction is a synthetically useful method for the preparation of polysubstituted oxazoles that might be otherwise difficult to access. nih.govnih.govthieme-connect.com The process is typically initiated by deprotonation of a ring carbon, followed by a series of halogen and metal exchanges that ultimately lead to the thermodynamically more stable isomer. nih.gov

In the context of substituted oxazoles, a common example involves the treatment of a 5-bromooxazole (B1343016) derivative with a strong base like lithium diisopropylamide (LDA) at low temperatures. nih.govthieme-connect.com This induces a "halogen dance," where the bromine atom migrates from the C5 to the C4 position. nih.gov The mechanism involves initial deprotonation at the C4 position, which is kinetically favored, to form a lithiated intermediate. nih.govthieme-connect.com This intermediate then undergoes a bromine-lithium exchange with the starting 5-bromooxazole to generate a 5-lithio-4-bromooxazole, which is the more stable species. nih.govthieme-connect.com This isomerized intermediate can then be trapped with various electrophiles to introduce a substituent at the C5 position, yielding a 2,4,5-trisubstituted oxazole. nih.govnih.govthieme-connect.com

This methodology has been shown to be a facile and preparatively effective pathway for creating molecular complexity in the synthesis of substituted 1,3-oxazoles. nih.govnih.govthieme-connect.com

The Cornforth rearrangement is a thermal rearrangement reaction specific to 4-acyloxazoles, where the acyl group at the C4 position and the substituent at the C5 position exchange places. wikipedia.orgwikipedia.org This reaction provides a valuable route to isomeric oxazoles that may not be readily accessible through other synthetic methods. researchgate.net

The mechanism of the Cornforth rearrangement is believed to proceed through a pericyclic ring-opening to form a nitrile ylide intermediate. wikipedia.orgchem-station.com This intermediate then undergoes a chem-station.comchem-station.com-sigmatropic rearrangement, followed by ring-closing to yield the rearranged oxazole. The stability of the nitrile ylide intermediate and the energy difference between the starting material and the product are crucial factors in determining the feasibility and outcome of the reaction. wikipedia.org The rearrangement is a thermally driven process and has been studied for various 4-carbonyl-substituted oxazoles. researchgate.netchem-station.com

| Feature | Description | Reference |

| Reactant | 4-Acyloxazole | wikipedia.org |

| Product | Isomeric oxazole with substituents at C4 and C5 exchanged | wikipedia.org |

| Conditions | Thermal | chem-station.com |

| Intermediate | Nitrile ylide | wikipedia.orgchem-station.com |

| Mechanism | Pericyclic ring opening followed by sigmatropic rearrangement and ring closing | wikipedia.orgchem-station.com |

Halogen Dance Isomerization in Substituted Oxazoles

Oxidative and Reductive Transformations of Oxazole Derivatives

The oxazole ring can undergo both oxidative and reductive transformations, often leading to ring-opening or the formation of other heterocyclic systems. The outcome of these reactions is highly dependent on the nature of the substituents on the oxazole ring and the specific reagents employed.

Oxidation of the oxazole ring can be achieved using various oxidizing agents. For instance, treatment with potassium permanganate, chromic acid, or ozone can lead to the cleavage of the oxazole ring. pharmaguideline.com In some cases, substituted oxazoles can be oxidized to form N-oxides. pharmaguideline.com The oxidation of oxazolines, the partially saturated analogs of oxazoles, can be a route to synthesize oxazoles themselves. For example, 2-methyl-4-carboxy-oxazoline can be dehydrogenated to 2-methyl-1,3-oxazole-4-carboxylic acid under acidic conditions.

Reduction of the oxazole ring is also possible. Catalytic hydrogenation, for example, can lead to the formation of oxazolines or even ring-opened products. semanticscholar.org The choice of reducing agent and reaction conditions is critical to control the extent of reduction. For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can result in ring cleavage. semanticscholar.org Electrochemical reduction of the oxazole ring has also been reported to occur at the C2 position. semanticscholar.org

Functional Group Interconversions on the Butyl Moiety and Oxazole Ring

Functional group interconversions (FGIs) on both the butyl side chain and the oxazole ring of this compound are crucial for the synthesis of a diverse range of derivatives. ajrconline.org These transformations allow for the modification of the parent molecule to introduce new functionalities and build more complex structures. nio.res.invanderbilt.edu

On the butyl moiety, standard alkane functionalization reactions can be envisioned, although the reactivity of the oxazole ring must be considered. For example, radical halogenation could potentially introduce a halogen onto the butyl chain, which could then be subjected to nucleophilic substitution or elimination reactions.

On the oxazole ring, electrophilic aromatic substitution typically occurs at the C5 position, but this requires the presence of activating groups. wikipedia.orgslideshare.net Nucleophilic aromatic substitution is favored at the C2 position, especially if a good leaving group is present. wikipedia.orgslideshare.net Deprotonation at the C2 position is also possible, but this can sometimes lead to ring-opening to form an isonitrile. wikipedia.orgslideshare.net

Palladium-catalyzed cross-coupling reactions are powerful tools for FGI on the oxazole ring. For instance, direct arylation at both the C2 and C5 positions can be achieved with high regioselectivity by carefully choosing the phosphine (B1218219) ligand and solvent. organic-chemistry.org This allows for the introduction of various aryl and heteroaryl groups. Furthermore, the synthesis of 2,5-disubstituted oxazoles can be accomplished through the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst. organic-chemistry.org These methods provide efficient routes to highly functionalized oxazole derivatives. rsc.orgresearchgate.netrsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in 5 Butyl 1,3 Oxazole Derivatives

Influence of Substituents on Biological Activities and Chemical Properties.semanticscholar.orgclockss.org

Substituents on the 1,3-oxazole ring directly modulate its electronic distribution, steric profile, and lipophilicity, which in turn dictates its reactivity and biological interactions. The oxazole (B20620) ring has three potential sites for substitution: C2, C4, and C5, with each position offering a unique vector for chemical modification. thepharmajournal.comijpbs.com

The alkyl group at the C5 position, such as a butyl or tert-butyl group, significantly influences the molecule's properties. The primary role of the butyl group is to increase the lipophilicity (fat-solubility) of the compound. This is a critical factor in medicinal chemistry, as it can enhance the molecule's ability to cross biological membranes.

The presence of a tert-butyl group on an oxazole ring is known to increase the compound's lipophilicity, which is a crucial factor for its pharmacokinetics. ontosight.ai The steric bulk of the tert-butyl group, compared to the n-butyl group, can also introduce conformational rigidity, potentially locking the molecule into a specific three-dimensional shape that may lead to higher binding affinity with a biological target. vulcanchem.com However, this same bulk can also cause steric hindrance, preventing the molecule from fitting into a target's active site. The choice between a flexible n-butyl chain and a rigid tert-butyl group is therefore a key consideration in drug design.

Table 1: Comparative Influence of Alkyl Groups on Oxazole Derivative Properties

| Property | n-Butyl Group | tert-Butyl Group | Rationale/Effect |

|---|---|---|---|

| Lipophilicity | High | High | Increases solubility in lipids, potentially improving membrane permeability. ontosight.ai |

| Conformational Flexibility | High | Low | The n-butyl chain is flexible, while the tert-butyl group is rigid and bulky. vulcanchem.com |

| Steric Hindrance | Moderate | High | The bulky tert-butyl group can influence binding to molecular targets. derpharmachemica.com |

| Metabolic Stability | Generally lower | Generally higher | The branched structure of the tert-butyl group can be less susceptible to metabolic enzymes. |

The reactivity of the oxazole ring is not uniform across its carbon atoms. This differential reactivity is dictated by the electron distribution within the heterocyclic system, which is influenced by the electronegative oxygen and nitrogen atoms. clockss.org The substitution pattern is therefore essential for determining the biological activity of the derivatives. chemmethod.com

Reactivity towards Electrophiles: Molecular orbital calculations indicate that the electron density is highest at C4, followed by C5, and is lowest at C2. clockss.org Consequently, electrophilic substitution, such as Vilsmeier-Haack formylation, typically occurs at the C4 position. clockss.org

Acidity of Protons: The acidity of the hydrogen atoms on the oxazole ring decreases in the order of C2 > C5 > C4. thepharmajournal.comijpbs.com The proton at the C2 position is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms.

Reactivity towards Nucleophiles: Nucleophilic substitution reactions are uncommon on the unsubstituted oxazole ring but can occur if a good leaving group (like a halogen) is present. thepharmajournal.com The ease of displacement of halogens follows the order C2 >> C4 > C5. thepharmajournal.com

Cycloaddition Reactions: The oxazole ring can act as an electron-deficient diene and participate in inverse-electron-demand Diels-Alder reactions. clockss.org Attaching electron-withdrawing groups to the ring enhances this reactivity, while electron-donating groups can allow it to participate in normal Diels-Alder reactions with electron-poor dienophiles. clockss.org

Table 2: Summary of Reactivity at Different Positions of the Oxazole Ring

| Position | Relative Electron Density | Proton Acidity | Favored Reactions |

|---|---|---|---|

| C2 | Lowest | Highest | Deprotonation, Nucleophilic Substitution (with leaving group). thepharmajournal.comijpbs.com |

| C4 | Highest | Lowest | Electrophilic Substitution. clockss.org |

| C5 | Intermediate | Intermediate | Electrophilic Substitution (less favored than C4). clockss.org |

Role of the Butyl/tert-Butyl Group in Modulating Activity

Conformational Analysis and its Impact on Molecular Function.sciforum.net

Conformational analysis examines the different spatial arrangements of a molecule that result from the rotation around single bonds. For derivatives of 5-butyl-1,3-oxazole (B6237594), the flexibility of the n-butyl chain is a key determinant of its molecular function. This chain can adopt numerous conformations, which allows the molecule to adapt its shape to fit into the binding pocket of a biological target.

In contrast, a bulkier, more rigid substituent like a tert-butyl group restricts the number of available conformations. vulcanchem.com The steric properties and preferred conformation of oxazole derivatives have been shown to be related to their enzyme inhibitory potency. derpharmachemica.com An optimal conformation that maximizes favorable interactions (e.g., hydrophobic interactions from the butyl group) and minimizes unfavorable steric clashes is essential for potent biological activity.

Identification of Pharmacophoric Features within Oxazole Scaffolds.semanticscholar.org

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The 1,3-oxazole ring itself is considered a key pharmacophoric subunit. researchgate.netsciforum.net

Key pharmacophoric features of substituted oxazoles include:

The Heterocyclic Ring: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, engaging with biological targets. tandfonline.com The aromatic π-system can participate in π-π stacking interactions. sciforum.net

Substituent at C2: This position often bears groups that can act as hydrogen bond donors or acceptors, or engage in further hydrophobic or electrostatic interactions.

Substituent at C4: Modifications at this position are known to be vital for certain activities, such as tyrosinase inhibition. thepharmajournal.com

Substituent at C5: A lipophilic group at this position, such as the butyl group in this compound, primarily serves as a hydrophobic anchor, interacting with non-polar pockets in an enzyme or receptor.

Computational Approaches to Structure-Activity/Property Predictions.researchgate.netinnovareacademics.in

Computational chemistry provides powerful tools for predicting the properties of molecules and understanding their interactions, thereby guiding the design of new derivatives.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of oxazole derivatives. researchgate.netresearchgate.net These calculations can determine properties such as HOMO-LUMO energy gaps (related to reactivity), electron density distribution, and molecular electrostatic potential maps, which identify the electrophilic and nucleophilic sites on the molecule. researchgate.net This information helps to rationalize and predict the chemical reactivity of the ring based on its substitution pattern. acs.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. sciforum.net Docking studies can be used to screen virtual libraries of oxazole derivatives to identify which compounds are most likely to bind strongly to a target. mdpi.com These studies provide insight into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. sciforum.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While specific QSAR studies on this compound are not detailed in the provided context, this approach is widely used for oxazole derivatives to predict the activity of new compounds based on physicochemical descriptors.

Table 3: Application of Computational Methods in Oxazole Research

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Calculation | HOMO/LUMO energies, charge distribution, reactivity indices, electrostatic potential. researchgate.netresearchgate.net |

| Molecular Docking | Binding Pose Prediction | Ligand-receptor interactions, binding affinity scores, identification of key binding residues. sciforum.netmdpi.com |

| QSAR | Activity Prediction | Correlation of molecular descriptors with biological activity to predict potency of new analogs. |

Spectroscopic and Structural Characterization of 5 Butyl 1,3 Oxazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 5-butyl-1,3-oxazole (B6237594), both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its molecular structure.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms within the molecule. The chemical shifts are indicative of the electronic environment of the protons. The protons on the oxazole (B20620) ring are typically observed in the aromatic region of the spectrum, while the protons of the butyl group appear in the aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| H2 (oxazole ring) | 7.9 |

| H4 (oxazole ring) | 7.1 |

| -CH₂- (butyl, adjacent to ring) | 2.6 |

| -CH₂- (butyl) | 1.6 |

| -CH₂- (butyl) | 1.3 |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Correlations with Electronic Structure

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms in the oxazole ring are particularly informative about the electronic structure of the heterocycle. The carbons bonded to heteroatoms (oxygen and nitrogen) are deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (oxazole ring) | 150.5 |

| C4 (oxazole ring) | 120.8 |

| C5 (oxazole ring) | 155.2 |

| -CH₂- (butyl, adjacent to ring) | 27.5 |

| -CH₂- (butyl) | 29.8 |

| -CH₂- (butyl) | 22.3 |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the butyl group, as well as the C=N and C-O bonds within the oxazole ring.

Table 3: Predicted IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch | 1680-1620 |

| C=C stretch | 1600-1500 |

Note: These are general ranges for the expected vibrational modes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring in this compound is an aromatic system, and as such, it is expected to absorb UV radiation, leading to π → π* transitions. The position of the maximum absorption (λmax) can be influenced by the solvent and the substitution pattern on the ring.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Elucidation

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Fragmentation would likely involve cleavage of the butyl group. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures.

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the elemental composition of a compound. For this compound (C₇H₁₁NO), elemental analysis would be used to confirm the percentage of carbon, hydrogen, nitrogen, and oxygen in a purified sample. The experimentally determined percentages should closely match the calculated theoretical values.

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage |

|---|---|

| Carbon (C) | 67.17% |

| Hydrogen (H) | 8.86% |

| Nitrogen (N) | 11.19% |

Advanced Spectroscopic Techniques for Elucidating Electronic Structure (e.g., Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. While specific PES data for this compound is not extensively reported in the literature, a comprehensive understanding of its electronic properties can be derived from studies on the parent compound, oxazole, and related derivatives.

The electronic structure of the oxazole ring is of fundamental interest. Studies on oxazole reveal that its highest occupied molecular orbitals (HOMOs) possess π-character. osti.gov The valence photoelectron spectrum of oxazole, measured using synchrotron radiation, shows distinct bands corresponding to the ionization of electrons from different molecular orbitals. osti.gov The experimental spectrum is consistent with theoretical calculations, which help in assigning these bands. osti.gov

Time-resolved photoelectron spectroscopy (TR-PES) studies on oxazole, using pump-probe techniques, provide insights into its excited-state dynamics. Upon excitation with UV light (e.g., 200 nm), the molecule is promoted to an excited electronic state. acs.orgnih.gov The subsequent evolution of the photoelectron spectrum over time reveals the pathways and timescales of relaxation processes, such as internal conversion and ring-opening reactions. acs.orgnih.gov For oxazole, the adiabatic ionization potential has been determined to be 9.66 eV, with the vertical ionization potential at approximately 9.82 eV. acs.orgnih.gov The excited state dynamics for oxazole are reported to occur on a timescale of about 85 femtoseconds. acs.org

Ionization of oxazole into its ground electronic state involves the removal of an electron from a bonding π-orbital. researchgate.netresearchgate.net This process leads to changes in the molecular geometry, although the planarity of the oxazole ring is maintained in the resulting radical cation. researchgate.net The introduction of a butyl group at the C5 position of the oxazole ring is expected to have a modest effect on the electronic structure. Alkyl groups are weakly electron-donating through an inductive effect, which would typically lead to a slight destabilization of the π-system and a lowering of the ionization potentials compared to the unsubstituted oxazole.

Table 1: Ionization Potentials of Oxazole

| Ionization Potential Type | Energy (eV) |

|---|---|

| Adiabatic | 9.66 acs.orgnih.gov |

This data pertains to the parent compound, oxazole, and serves as a baseline for understanding the electronic structure of its derivatives.

X-ray Crystallography for Solid-State Structure Determination (General Academic Practice)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific crystal structure determination for this compound has not been reported, the general structural features can be inferred from crystallographic studies of closely related oxazole derivatives. For instance, X-ray diffraction studies on various substituted oxazoles consistently show the five-membered ring to be nearly or completely planar. vulcanchem.comiucr.org

In a representative crystal structure of an oxazole derivative, such as the pesticide etoxazole (B1671765) which contains a 4,5-dihydro-1,3-oxazole ring, the core ring is observed to be very slightly puckered. iucr.org Studies on other derivatives, like those containing tert-butyl groups, reveal that the bulky alkyl substituents adopt conformations that minimize steric strain. vulcanchem.com For example, in the crystal structure of a complex containing a 5-tert-butyl-1,3-oxazol-2-yl moiety, the oxazole ring's geometry provides insight into the expected bond distances and angles. rcsb.org

For this compound, a crystal structure would be expected to exhibit the following features:

A planar or near-planar 1,3-oxazole ring.

The butyl group attached to the C5 position, likely with some degree of conformational flexibility in the solid state.

Intermolecular interactions in the crystal packing would likely be dominated by van der Waals forces, with the possibility of weak C-H···N or C-H···O hydrogen bonds. iucr.org

The precise bond lengths and angles within the oxazole ring would be similar to those determined for the parent oxazole molecule through microwave spectroscopy, which provides highly accurate gas-phase structural parameters. researchgate.net These studies establish the fundamental geometry of the heterocyclic core. researchgate.netresearchgate.net

Table 2: Representative Bond Lengths in the Oxazole Ring

| Bond | Expected Length (Å) | Source |

|---|---|---|

| O(1)-C(2) | ~1.357 | Based on parent oxazole researchgate.netresearchgate.net |

| C(2)-N(3) | ~1.291 | Based on parent oxazole researchgate.netresearchgate.net |

| N(3)-C(4) | ~1.395 | Based on parent oxazole researchgate.netresearchgate.net |

| C(4)-C(5) | ~1.352 | Based on parent oxazole researchgate.netresearchgate.net |

These values are from experimental studies on the parent oxazole molecule and serve as a reference for substituted derivatives.

Theoretical and Computational Investigations of 5 Butyl 1,3 Oxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 5-Butyl-1,3-oxazole (B6237594). These methods solve the Schrödinger equation for the molecular system, providing detailed information about its geometry and energy.

Ab initio and Density Functional Theory (DFT) are high-level computational methods used to study the geometric and electronic structures of oxazole (B20620) derivatives. researchgate.netresearchgate.net DFT, particularly using the B3LYP functional with basis sets like 6-311+G, is a popular approach for balancing accuracy and computational cost. nih.govacs.org

For the this compound system, these calculations can be used to fully optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Studies on related oxazole structures show that the oxazole ring is planar. rjpbcs.com DFT calculations can also determine key energetic properties. For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial. The HOMO-LUMO energy gap is an indicator of molecular reactivity; a larger gap suggests lower reactivity and higher kinetic stability. worldwidejournals.com In oxazole systems, substituents can significantly influence this gap. researchgate.net

Calculations performed at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory have been used to investigate the reactivity of substituted oxazoles, indicating that the electron-rich nature of the ring makes it a suitable nucleophilic site. researchgate.net The butyl group at the C5 position, being an electron-donating alkyl group, would be expected to influence the electron density distribution and reactivity of the oxazole ring.

Table 1: Representative Theoretical Methods for this compound Analysis

| Method Type | Specific Method/Basis Set | Typical Applications |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311+G | Geometry optimization, HOMO-LUMO energies, dipole moment, reaction pathway analysis. researchgate.netnih.gov |

| Ab Initio | MP2/6-311++G(d,p) | High-accuracy energy calculations, electron correlation effects, tautomeric stability. researchgate.netmdpi.com |

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to ab initio and DFT calculations. scielo.org.mx These methods use parameters derived from experimental data to simplify the calculations. PM3 has been effectively used for initial geometry optimizations of oxazole-containing compounds before applying more rigorous methods. rjpbcs.comresearchgate.net

It is particularly useful for large molecular systems where high-level calculations are computationally prohibitive. ethz.ch For this compound, PM3 can be used to calculate properties like the heat of formation and to perform conformational analysis of the butyl chain. While PM3 is generally less accurate than DFT for electronic properties, it provides a good qualitative understanding of molecular geometry and stability. scielo.org.mx Comparisons between PM3, DFT, and ab initio methods for oxazole and thiazole (B1198619) derivatives have shown a good agreement for predicted geometries. rjpbcs.com

Ab Initio and Density Functional Theory (DFT) Studies (e.g., B3LYP/6-311+G)

Electronic Structure and Bonding Analysis

The electronic structure of this compound dictates its chemical behavior. Computational methods provide a detailed picture of electron distribution and bonding. The oxazole ring is an aromatic heterocycle containing five atoms (three carbon, one nitrogen, and one oxygen). tandfonline.com

Bonding analysis reveals that the C-O and C-N bond lengths within the oxazole ring have values consistent with aromatic heterocycles, typically around 1.36 Å and 1.30 Å, respectively, based on studies of related structures. The butyl group attached at the C5 position is an alkyl substituent that acts as an electron-donating group through an inductive effect. This influences the distribution of electron density within the oxazole ring, affecting the net atomic charges on the nitrogen and oxygen atoms. rjpbcs.com

Analysis of the frontier molecular orbitals (HOMO and LUMO) is critical. In oxazole derivatives, the HOMO is often distributed over the heterocyclic ring, while the LUMO's location can vary depending on substitution. The energy difference between these orbitals (the HOMO-LUMO gap) is a key descriptor of chemical reactivity and is influenced by substituents. researchgate.networldwidejournals.com

Table 2: Calculated Electronic Properties for a Generic Oxazole Ring

| Property | Description | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. worldwidejournals.com |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. researchgate.net |

| Net Atomic Charges | Calculated charge distribution on each atom. | Predicts sites for nucleophilic and electrophilic attack. researchgate.netrjpbcs.com |

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is an invaluable tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces and identify transition states and intermediates that may be difficult to observe experimentally.